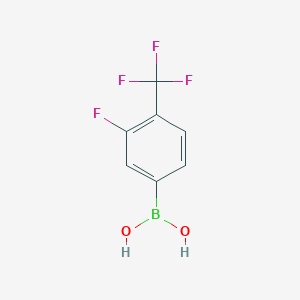

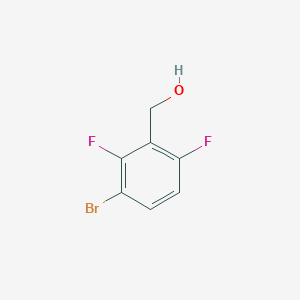

(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid

Overview

Description

(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid, also known as 3FTPA, is a boronic acid derivative with a wide range of applications in the field of scientific research. It is a functional building block for the synthesis of complex molecules and has been used in a variety of fields, such as organic synthesis, medicinal chemistry, and materials science. 3FTPA is a versatile reagent due to its unique combination of properties and its ability to act as a catalyst in a variety of reactions.

Scientific Research Applications

Green Chemistry Applications

The use of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid and related fluorinated boronic acids in green chemistry is highlighted by their role in fluoroalkylation reactions. These reactions are crucial for incorporating fluorine-containing functionalities into pharmaceuticals, agrochemicals, and functional materials due to their unique effects on the physical, chemical, and biological properties of a molecule. Recent advances have focused on developing mild, environmentally friendly, and efficient methods for the incorporation of fluorinated groups into target molecules, emphasizing the key role of catalytic systems and newly developed reagents in successful reactions under green conditions (Hai‐Xia Song et al., 2018).

Medical Diagnostics and Treatment

In medical diagnostics and treatment, fluorinated boronic acids are used for the functionalization of BODIPY (boron-dipyrromethene) fluorophores, enhancing their application in medical imaging, antimicrobial activity, and as markers for biomolecules. The integration of BODIPY with drug carriers has shown to improve therapeutic effects in cancer treatment while allowing real-time in vitro and in vivo imaging. The high fluorescent intensity and low toxicity of BODIPY compounds conjugated with different biomolecules demonstrate their potential as powerful tools for bioimaging and construction of new multifunctional drug carriers (Y. Marfin et al., 2017).

Environmental Degradation

The environmental degradation of polyfluoroalkyl chemicals, which can lead to the formation of persistent and toxic perfluoroalkyl acids (PFAAs), is a significant area of research. Studies on microbial degradation pathways, half-lives of precursors, and the potential for defluorination aim to understand better and mitigate the environmental impact of these substances. These insights are crucial for evaluating the fate and effects of fluoroalkyl and polyfluoroalkyl chemicals in the environment (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions. The SM coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign , which means it is less likely to have adverse environmental impacts.

Biochemical Analysis

Biochemical Properties

(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid is involved in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross coupling reaction, used to form carbon-carbon bonds

Molecular Mechanism

The molecular mechanism of this compound is primarily through its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, it acts as a boron source, allowing for the formation of carbon-carbon bonds

properties

IUPAC Name |

[3-fluoro-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF4O2/c9-6-3-4(8(13)14)1-2-5(6)7(10,11)12/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDBJTGUPJBGII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(F)(F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590202 | |

| Record name | [3-Fluoro-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

864759-68-2 | |

| Record name | B-[3-Fluoro-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864759-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Fluoro-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-trifluoromethyl-phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B151441.png)

![2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid](/img/structure/B151452.png)